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Compound of Interest

Compound Name:
2'-Hydroxy-5'-methyl-2-

methoxychalcone

CAS No.: 1632119-65-3

Cat. No.: B3405889

Get Quote

Technical Guide: 2'-Hydroxy-5'-methyl-2-
methoxychalcone
Structural Elucidation & IUPAC Nomenclature[1][2]
[3][4]
Chemical Identity[1][5][6]

Common Name: 2'-Hydroxy-5'-methyl-2-methoxychalcone[1]

Molecular Formula:

[2][3]

Molecular Weight: 268.31 g/mol [2][1][3]

CAS Registry Number: 61313-39-1 (Generic for isomer class; specific isomers vary)
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IUPAC Nomenclature Logic
The systematic naming of chalcones follows the IUPAC rules for

-unsaturated ketones. The principal functional group is the ketone (

), which dictates the suffix -one.

Parent Chain: The three-carbon chain containing the ketone and the alkene is prop-2-en-1-

one.

Numbering Priority:

C1: The carbonyl carbon (highest priority).[4]

C2: The alpha carbon (adjacent to carbonyl).

C3: The beta carbon (distal alkene carbon).

Ring Assignments:

Ring A (Acetophenone-derived): Attached to C1. By convention in chalcones, substituents

on this ring are often designated with primed numbers (e.g., 2', 5') to distinguish them from

the aldehyde-derived ring.

Ring B (Aldehyde-derived): Attached to C3. Substituents here use unprimed numbers

(e.g., 2-methoxy).

Stereochemistry: The double bond typically adopts the (E)-configuration (trans) due to steric

stability, characterized by a large coupling constant (

).

Final IUPAC Name: (2E)-1-(2-hydroxy-5-methylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one

Structural Visualization (DOT)
The following diagram illustrates the logical flow of nomenclature derivation and structural

connectivity.
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Parent Skeleton
1,3-Diphenylprop-2-en-1-one

Ring A (C1-Attached)
2-Hydroxy-5-methylphenylSubstituent at C1

Ring B (C3-Attached)
2-Methoxyphenyl

Substituent at C3

Stereochemistry
(E)-Isomer (Trans)

C2=C3 Geometry

Full IUPAC Name
(2E)-1-(2-hydroxy-5-methylphenyl)-

3-(2-methoxyphenyl)prop-2-en-1-one

Click to download full resolution via product page

Figure 1: IUPAC nomenclature derivation logic for 2'-Hydroxy-5'-methyl-2-methoxychalcone.

Chemical Synthesis: Claisen-Schmidt
Condensation[9][10]
The most robust method for synthesizing this compound is the Claisen-Schmidt condensation.

This reaction involves an aldol condensation between a substituted acetophenone and a

benzaldehyde derivative, catalyzed by a base.

Reaction Mechanism
Enolate Formation: Base removes the acidic

-proton from 2-hydroxy-5-methylacetophenone.

Nucleophilic Attack: The enolate attacks the carbonyl carbon of 2-methoxybenzaldehyde.

Dehydration: Elimination of water (E1cB mechanism) yields the conjugated enone system.

Reagents & Precursors
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Component Chemical Name Role

Precursor A
2-Hydroxy-5-

methylacetophenone
Nucleophile (Ketone source)

Precursor B 2-Methoxybenzaldehyde Electrophile (Aldehyde source)

Catalyst
Potassium Hydroxide (KOH) or

NaOH
Base catalyst (40-60% aq.)

Solvent Ethanol (EtOH) or Methanol Reaction medium

Step-by-Step Protocol
Objective: Synthesis of 10 mmol scale batch.

Preparation: In a 100 mL round-bottom flask, dissolve 2-hydroxy-5-methylacetophenone

(1.50 g, 10 mmol) and 2-methoxybenzaldehyde (1.36 g, 10 mmol) in Ethanol (20 mL).

Catalysis: Cool the solution to 0–5°C in an ice bath. Add KOH solution (40% w/v, 5 mL)

dropwise with vigorous stirring.

Note: The solution will likely turn deep yellow/orange, indicating chalcone formation

(halochromism).

Reaction: Allow the mixture to warm to room temperature and stir for 24–48 hours. Monitor

progress via TLC (Hexane:Ethyl Acetate 4:1).

Quenching: Pour the reaction mixture into crushed ice (100 g) containing dilute HCl (10 mL)

to neutralize the base and precipitate the product.

Workup: Filter the yellow precipitate. Wash with cold water (

) to remove excess acid and salts.

Purification: Recrystallize from hot ethanol to obtain bright yellow crystals.

Synthesis Workflow Diagram
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2-Hydroxy-5-methylacetophenone
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Final Product:
2'-Hydroxy-5'-methyl-2-methoxychalcone
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Figure 2: Claisen-Schmidt condensation workflow for target synthesis.

Physicochemical Characterization
Validation of the structure relies on identifying diagnostic signals in NMR and IR spectroscopy.

[5]

Diagnostic NMR Signals ( NMR, 400 MHz, )
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Proton Group

Chemical Shift
(

ppm)

Multiplicity
Coupling (

)

Structural
Insight

-OH (2') 12.00 – 12.80 Singlet -

Intramolecular H-

bond with C=O

(Chelated)

(C2-H) 7.50 – 7.60 Doublet 15–16 Hz
Trans (E) alkene

geometry

(C3-H) 8.00 – 8.15 Doublet 15–16 Hz
Trans (E) alkene

geometry

-OCH 3.80 – 3.95 Singlet -
Methoxy group

on Ring B

-CH 2.30 – 2.40 Singlet -
Methyl group on

Ring A

Infrared (IR) Spectroscopy
3400–3100 cm⁻¹: O-H stretching (broad, often shifted due to H-bonding).

1640–1630 cm⁻¹: C=O stretching (conjugated ketone).

1600–1580 cm⁻¹: C=C stretching (alkene/aromatic).

Therapeutic Potential & Applications[12]
The 2'-hydroxy substitution is pharmacologically critical. It facilitates the formation of a stable

six-membered pseudo-ring via hydrogen bonding with the carbonyl oxygen. This planar

conformation enhances the compound's ability to intercalate DNA or bind to protein active sites.

Key Biological Activities:
Anticancer: 5'-methyl substituted chalcones have demonstrated cytotoxicity against lung

(A549) and breast (MCF-7) cancer lines by inducing apoptosis via the PI3K/AKT pathway

inhibition.
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Anti-inflammatory: Inhibition of the NF-

B signaling pathway, reducing cytokine production.

Fluorescence: Due to the rigid donor-acceptor system, this molecule exhibits fluorescence,

making it a potential probe for biological imaging.

References
PubChem.2'-Hydroxy-5'-methyl-2-methoxychalcone (CID 5736177).[1] National Library of

Medicine. Available at: [Link]

Maharramov, A.M., et al.Synthesis of 2-hydroxy-5-methylchalcone derivatives and

investigation of their solution by NMR. Azerbaijan Chemical Journal, 2025. Available at: [Link]

Thippeswamy, G.B., et al.1-(2-Hydroxy-5-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-

1-one.[6] (Structural analog comparison). Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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